molecular formula C20H16ClF3N2O3 B4949361 N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDE

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDE

Cat. No.: B4949361
M. Wt: 424.8 g/mol
InChI Key: DADFXADPBVBVRD-UHFFFAOYSA-N
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Description

This compound features a 2-chloro-5-(trifluoromethyl)phenyl group linked via an amide bond to a 3-methylbutanamide chain, which is substituted with a 1,3-dioxoisoindol-2-yl moiety. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the chloro substituent may influence steric and electronic properties.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N2O3/c1-10(2)16(26-18(28)12-5-3-4-6-13(12)19(26)29)17(27)25-15-9-11(20(22,23)24)7-8-14(15)21/h3-10,16H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADFXADPBVBVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDE typically involves multiple steps, starting with the preparation of the core isoindole structure. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have shown that compounds containing the isoindole structure exhibit promising anticancer properties. The specific compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, research indicates that derivatives of isoindole can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Properties
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds. This characteristic makes N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamide a candidate for antimicrobial studies. Preliminary assays have demonstrated its efficacy against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. This property could be harnessed for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science Applications

Polymer Chemistry
In material science, the incorporation of fluorinated compounds into polymers can significantly alter their physical properties. The unique characteristics of this compound allow it to be explored as a monomer or additive in polymer synthesis, potentially improving thermal stability and chemical resistance .

Coatings and Surface Modifications
The compound's fluorinated nature may also lend itself to applications in coatings that require low surface energy and high durability. Research into fluorinated coatings has shown enhanced water repellency and stain resistance, making this compound a candidate for further development in protective coatings .

Environmental Applications

Pesticide Development
Given its biological activity, there is potential for this compound to be utilized in the formulation of novel pesticides. Fluorinated compounds are often more effective at penetrating plant tissues and can provide enhanced efficacy against pests while minimizing environmental impact due to their stability .

Pollution Monitoring
Additionally, the compound could serve as a marker or agent in environmental monitoring due to its unique chemical signature. Its presence could indicate certain types of pollution or degradation processes within ecosystems .

Mechanism of Action

The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Isoindole-1,3-dione Moieties

  • 3-Chloro-N-phenyl-phthalimide (C₁₄H₈ClNO₂): Shares the isoindole-1,3-dione core but lacks the trifluoromethyl and amide functionalities. Primarily used in polymer synthesis, its purity is critical for forming polyimides .
  • CF2 (C₂₃H₂₄N₂O₆S): Contains a 1,3-dioxoisoindoline group and a sulfamoylphenyl substituent.

Compounds with Trifluoromethylphenyl Groups

  • Flutolanil (C₁₇H₁₄F₃NO₂): A benzamide herbicide with a 2-trifluoromethylphenyl group. The absence of the isoindole-dione moiety reduces hydrogen-bonding capacity, but the CF₃ group similarly enhances stability .
  • N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[5-((3,4-dimethoxyphenyl)methylene)-2,4-dioxothiazolidin-3-yl]propanamide (C₂₂H₁₈ClF₃N₂O₅S): Features the same 2-chloro-5-CF₃-phenyl group but replaces the isoindole-dione with a thiazolidinone ring.

Chlorophenyl-Substituted Analogues

  • N1,N3-Bis(2-chlorophenyl)malonamide derivative (C₂₃H₁₆Cl₃F₃N₄O₂) : Contains multiple chloro substituents but lacks the isoindole-dione and CF₃ groups. The bis-chlorophenyl configuration may enhance halogen bonding in crystal packing .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Functional Groups Molecular Weight Source
Target Compound C₂₁H₁₇ClF₃N₂O₃ 2-Cl, 5-CF₃, isoindole-dione Amide, Isoindole-dione ~461.8 -
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 3-Cl, phenyl Phthalimide 257.67
CF2 () C₂₃H₂₄N₂O₆S 1,3-dioxoisoindoline, sulfamoyl Amide, Sulfonamide 456.5
Flutolanil C₁₇H₁₄F₃NO₂ 3-isopropoxy, 2-CF₃ Benzamide 329.3
Thiazolidinone derivative () C₂₂H₁₈ClF₃N₂O₅S 2-Cl, 5-CF₃, thiazolidinone Amide, Thiazolidinone 514.9

Key Findings and Analysis

  • Isoindole-dione vs.
  • Trifluoromethyl Effects : The CF₃ group in the target compound and flutolanil enhances lipophilicity (logP ~3.5–4.0), favoring membrane permeability but possibly reducing aqueous solubility .
  • Chlorophenyl Positioning : The 2-chloro substituent in the target compound may induce steric hindrance, altering conformational preferences compared to analogues with para-chloro groups (e.g., ) .
  • Sulfur-Containing Analogues: Compounds with sulfonamide (CF2) or thiazolidinone () groups exhibit higher polarity, which could improve solubility but reduce blood-brain barrier penetration compared to the target compound .

Biological Activity

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

  • Molecular Formula : C17H13ClF3N3O2
  • Molecular Weight : 383.75 g/mol
  • CAS Number : 1008946-71-1

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and anticancer applications. The following sections detail specific findings related to its biological effects.

Anti-inflammatory Activity

Recent studies have highlighted the compound's role as a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the biosynthesis of prostaglandin E2 (PGE2), a mediator of inflammation. The compound demonstrated an IC50 value of 8 nM against mPGES-1, indicating potent inhibitory activity . In cellular assays, it exhibited an IC50 of 16.24 nM in A549 lung cancer cells, suggesting potential applications in treating inflammatory conditions associated with cancer .

Anticancer Activity

The compound's structural characteristics suggest it may also possess anticancer properties. In vitro studies have shown that derivatives with similar structural motifs can induce apoptosis in various cancer cell lines through mechanisms such as DNA damage and mitochondrial dysfunction . For instance, compounds containing the isoindole moiety have been linked to significant antiproliferative effects against human cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Prostaglandin Synthesis : By inhibiting mPGES-1, the compound reduces PGE2 levels, leading to decreased inflammation and pain .
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells by causing oxidative stress and mitochondrial dysfunction .
  • Cell Cycle Arrest : Some derivatives have been shown to interfere with cell cycle progression in cancer cells, leading to growth inhibition .

Case Studies

Several case studies have investigated the efficacy of related compounds in clinical settings:

Case Study 1: mPGES-1 Inhibition

A study evaluated the effects of a structurally similar compound on inflammatory pain models. The compound demonstrated significant analgesic effects with an ED50 of 36.7 mg/kg in LPS-induced thermal hyperalgesia models .

Case Study 2: Anticancer Efficacy

Another study screened a library of compounds for anticancer activity using multicellular spheroids as a model for solid tumors. Results indicated that compounds with similar structural features to this compound exhibited promising antiproliferative activity against various cancer cell lines .

Summary Table of Biological Activities

Activity TypeMechanismIC50/ED50 ValuesReference
mPGES-1 InhibitionReduces PGE2 synthesisIC50 = 8 nM
Anti-inflammatoryAnalgesic effectsED50 = 36.7 mg/kg
AnticancerInduces apoptosisVaries by cell line

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation between the substituted phenylamine and isoindole-dione intermediates. Key steps include:

  • Coupling Reactions : Use of coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF or THF) under inert atmosphere .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product (purity >95%) .
  • Yield Optimization : Reaction temperatures between 60–80°C and extended reaction times (12–24 hours) improve conversion rates .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and amide linkage .
  • X-ray Crystallography : Single-crystal analysis using SHELXL (SHELX suite) resolves stereochemistry and hydrogen-bonding networks. Data collection at low temperatures (90–100 K) minimizes thermal motion artifacts .
  • Mass Spectrometry : High-resolution ESI-MS for molecular weight confirmation .

Q. How can researchers address contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with DFT-calculated chemical shifts to resolve ambiguities in peak assignments .
  • Complementary Techniques : Use IR spectroscopy to verify carbonyl (C=O) stretches (1700–1750 cm⁻¹) and X-ray crystallography for absolute configuration .

Advanced Research Questions

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize the compound’s geometry and calculate electrostatic potential maps to predict binding sites .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinases) or receptors. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. How can structural modifications enhance the compound’s bioactivity or selectivity?

  • Methodological Answer :

  • Isoindole-dione Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the isoindole ring to alter electronic properties and improve target affinity .
  • Side-Chain Engineering : Replace the trifluoromethyl group with cyano (-CN) or sulfonamide (-SO₂NH₂) to modulate solubility and membrane permeability .

Q. What experimental approaches are recommended for studying the compound’s solubility and stability in biological matrices?

  • Methodological Answer :

  • Solubility Screening : Use shake-flask method with PBS (pH 7.4) and DMSO co-solvents. Monitor via UV-Vis spectroscopy .
  • Stability Assays : Incubate in plasma or liver microsomes (37°C, 24 hours) and analyze degradation products via LC-MS/MS .

Q. How can mechanistic studies elucidate the compound’s mode of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) and Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Q. What strategies validate analytical methods for quantifying the compound in complex mixtures?

  • Methodological Answer :

  • HPLC Validation : Establish linearity (R² >0.99), LOD/LOQ (signal-to-noise ratio ≥3/10), and precision (RSD <2%) using spiked biological samples .
  • Cross-Platform Reproducibility : Compare results from UPLC-MS and GC-FID to ensure method robustness .

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